molecular formula C6H9ClN2 B1596925 3-methylpyridin-2-amine Hydrochloride CAS No. 32654-40-3

3-methylpyridin-2-amine Hydrochloride

Cat. No. B1596925
CAS RN: 32654-40-3
M. Wt: 144.6 g/mol
InChI Key: TWPWGZCCJIAXOF-UHFFFAOYSA-N
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Description

3-Methylpyridin-2-amine Hydrochloride, also known as 3-Amino-5-methylpyridine Hydrochloride or 5-Methylpyridin-3-amine Hydrochloride, is an organic compound . It has a molecular weight of 144.6 and its molecular formula is C6H9ClN2 .


Molecular Structure Analysis

The molecular structure of 3-Methylpyridin-2-amine Hydrochloride can be represented as C6H9ClN2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Methylpyridin-2-amine Hydrochloride is a solid at room temperature . It has a molecular weight of 144.6 and its molecular formula is C6H9ClN2 .

Scientific Research Applications

1. Chemodivergent Synthesis

  • Application Summary : This research involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Methods of Application : The synthesis process involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
  • Results or Outcomes : The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines from α-bromoketones and 2-aminopyridines .

2. Anti-inflammatory Activities of Pyrimidines

  • Application Summary : Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, have been found to display a range of pharmacological effects including anti-inflammatory activities .
  • Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. Trifluoromethylpyridines as Key Intermediates

  • Application Summary : Trifluoromethylpyridines (TFMP) derivatives are thought to have unique physicochemical properties due to the combination of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : It is expected that many novel applications of TFMP will be discovered in the future .

Safety And Hazards

3-Methylpyridin-2-amine Hydrochloride is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-methylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c1-5-3-2-4-8-6(5)7;/h2-4H,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPWGZCCJIAXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376467
Record name 3-methylpyridin-2-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylpyridin-2-amine Hydrochloride

CAS RN

32654-40-3
Record name 3-methylpyridin-2-amine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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